5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
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Description
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C20H18Cl2N4O2S and its molecular weight is 449.35. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Novel Compound Formation
- The synthesis of quino[1,2-c]quinazolinium derivatives, analogs to potent antitumor benzo[c]phenanthridine alkaloids, showcases the interest in exploring the therapeutic potential of complex quinazoline derivatives (Phillips & Castle, 1980). This highlights the continuous efforts to develop novel compounds with possible antitumor activities.
- A method for creating 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through a three-component condensation process demonstrates the synthetic versatility of triazoloquinazoline frameworks (Shikhaliev et al., 2005). This underlines the chemical flexibility of this compound class for various applications.
Biological Activities and Chemical Transformations
- Research on pyrazoline and pyrazole derivatives, including triazoloquinazoline structures, reveals their antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Hassan, 2013).
- The creation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and derivatives points to a focus on modifying the core structure for varied chemical properties and possibly biological activities (Al-Salahi & Geffken, 2011).
Pharmacological Potential
- Studies on quinazoline derivatives aiming at diuretic activity further reflect the interest in exploiting this chemical scaffold for therapeutic uses, emphasizing the exploration of structural features contributing to pharmacological effects (Eisa et al., 1996).
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c1-4-18-24-19-12-8-16(27-2)17(28-3)9-15(12)23-20(26(19)25-18)29-10-11-5-6-13(21)14(22)7-11/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSHJLMWHGVSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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